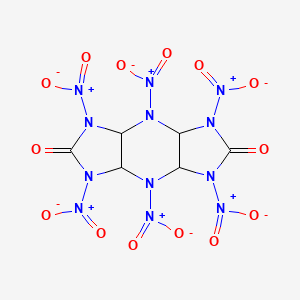
Hhtdd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanitrohexaazatricyclododecanedione (HHTDD) is a powerful but moisture-sensitive explosive compound. It is essentially an open analogue of the cyclic nitroamine cage compounds such as hexanitrohexaazaisowurtzitane (CL-20). This compound is known for its high detonation velocity, which is even higher than that of CL-20. its practical applications are limited due to its instability in the presence of moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanitrohexaazatricyclododecanedione involves the nitration of cis-syn-cis-2,6-dioxodecahydro-1H,5H-diimidazo[4,5-b:4’,5’-e]pyrazine. This process typically requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the complete nitration of the compound .
Industrial Production Methods
While there is limited information on the industrial production methods of hexanitrohexaazatricyclododecanedione, it is generally synthesized on a laboratory scale due to its sensitivity to moisture and the complexity of its synthesis. The production process involves careful handling of reagents and strict control of reaction conditions to ensure the safety and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanitrohexaazatricyclododecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to convert hexanitrohexaazatricyclododecanedione into less nitrated derivatives.
Substitution: Substitution reactions involve the replacement of nitro groups with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in the reactions of hexanitrohexaazatricyclododecanedione include nitric acid, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of hexanitrohexaazatricyclododecanedione depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce less nitrated derivatives .
Applications De Recherche Scientifique
Hexanitrohexaazatricyclododecanedione has several scientific research applications, particularly in the field of energetic materials. Its high detonation velocity and energy density make it a subject of interest for researchers studying high-energy-density materials (HEDMs). The compound’s properties are similar to those of other high-energy explosives, making it a valuable reference for comparative studies .
its sensitivity to moisture limits its practical applications .
Mécanisme D'action
The mechanism of action of hexanitrohexaazatricyclododecanedione involves the rapid decomposition of the compound upon initiation, leading to the release of a large amount of energy. The molecular targets and pathways involved in this process include the breaking of nitrogen-oxygen bonds and the formation of highly reactive intermediates. These intermediates further decompose to produce gaseous products, resulting in a powerful explosion .
Comparaison Avec Des Composés Similaires
Hexanitrohexaazatricyclododecanedione is often compared with other high-energy-density compounds, such as:
Hexanitrohexaazaisowurtzitane (CL-20): Both compounds have high detonation velocities, but hexanitrohexaazatricyclododecanedione has a higher detonation velocity than CL-20.
Octanitrocubane: This compound has a similar energy density to hexanitrohexaazatricyclododecanedione but is more stable and less sensitive to environmental conditions.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: This compound is another high-energy-density material with properties comparable to hexanitrohexaazatricyclododecanedione.
Propriétés
Numéro CAS |
115029-33-9 |
|---|---|
Formule moléculaire |
C6H4N12O14 |
Poids moléculaire |
468.17 g/mol |
Nom IUPAC |
2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodecane-5,11-dione |
InChI |
InChI=1S/C6H4N12O14/c19-5-9(15(25)26)1-2(10(5)16(27)28)8(14(23)24)4-3(7(1)13(21)22)11(17(29)30)6(20)12(4)18(31)32/h1-4H |
Clé InChI |
ZFBXJPJQJKATGM-UHFFFAOYSA-N |
SMILES canonique |
C12C(N(C3C(N1[N+](=O)[O-])N(C(=O)N3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






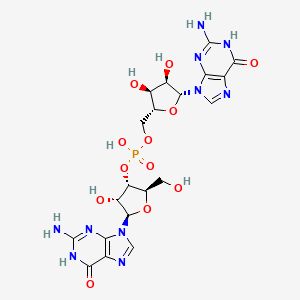
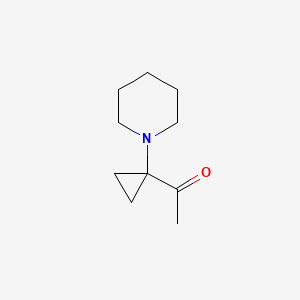



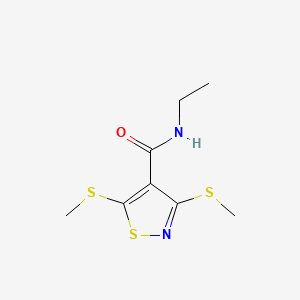
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)

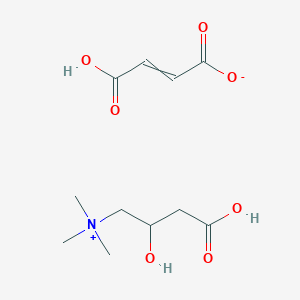
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
